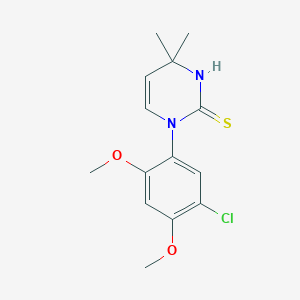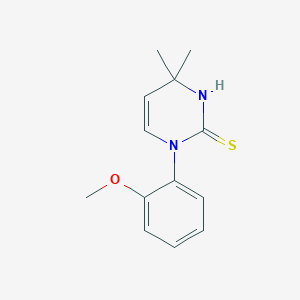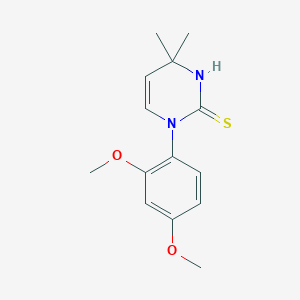
1-(2,4-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-(2,4-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The 2,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (-OCH3) substituents at the 2nd and 4th positions .
Chemical Reactions Analysis
The compound, being a pyrimidine derivative, might undergo reactions similar to other pyrimidines. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, such as 1-(2,4-dimethoxyphenyl)ethanol, have been characterized using techniques like IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Scientific Research Applications
Crystallography and Structural Analysis
Compounds structurally related to the specified chemical have been studied for their crystal structures and hydrogen-bonding networks. For instance, methoxy-substituted dihydropyridine compounds have been analyzed for their crystalline forms and potential hydrogen bonding involving the dihydropyridine ring and methoxy groups, indicating potential applications in understanding molecular interactions and designing compounds with specific crystalline properties (Metcalf & Holt, 2000).
Synthesis of Dihydropyrimidine Derivatives
Research on dihydropyrimidine derivatives, which are chemically related to the specified compound, has demonstrated their potential as precursors for synthesizing a wide range of dihydropyrimidine-like derivatives. Such studies involve the synthesis of compounds through reactions such as aldol condensation, highlighting the versatility of dihydropyrimidines in organic synthesis (Suwito et al., 2019).
Potential Mimics of Calcium Channel Blockers
Certain carbamoyl-substituted dihydropyrimidines exhibit structural features reminiscent of 1,4-dihydropyridine calcium channel blockers. These compounds, through their conformation and structural motifs, might serve as templates or mimics for designing new calcium channel inhibitors, which are significant in medicinal chemistry for their cardiovascular therapeutic potential (Ravikumar & Sridhar, 2005).
Photolytic Studies
Photolytic studies involving related compounds have been conducted to understand the generation and reactivity of hydroxyl radical adducts, which are crucial for studying DNA damage and repair mechanisms. This includes the synthesis of precursors and analysis of their behavior under specific conditions, contributing to the broader field of photochemistry and its applications in biological systems (San Pedro & Greenberg, 2012).
Organotin Chemistry
The interaction of pyrimidinethione derivatives with organotin compounds has been explored, providing insights into the structural characteristics and potential applications of these complexes in catalysis and materials science. Studies have demonstrated the formation of complexes with specific structural motifs, suggesting avenues for further exploration in organometallic chemistry (Hadjikakou et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2)7-8-16(13(19)15-14)11-6-5-10(17-3)9-12(11)18-4/h5-9H,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQYGDGJVISCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



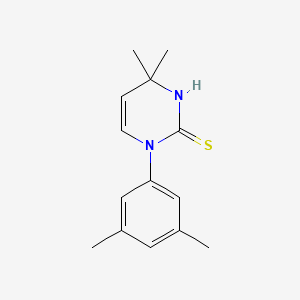
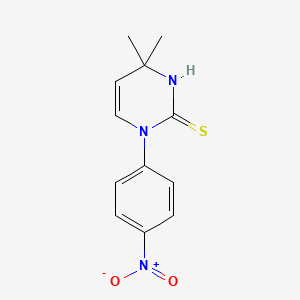
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)
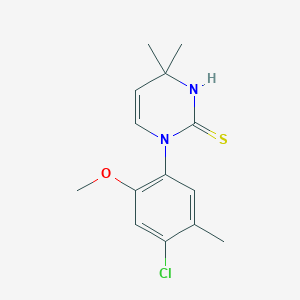
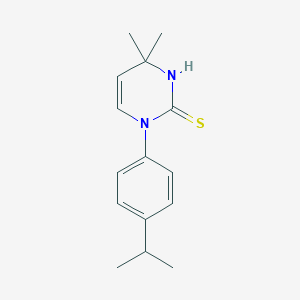
![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)
